

Navigating the Safety Profile of 1-Mesitylguanidine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	1-Mesitylguanidine	
Cat. No.:	B15333634	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The novel guanidinium compound, **1-Mesitylguanidine**, presents a unique structure for potential applications in drug discovery and development. As with any new chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of research data. Due to the limited availability of a specific Safety Data Sheet (SDS) for **1-Mesitylguanidine**, this guide provides a comprehensive overview based on available data for structurally related aromatic guanidines and general principles of chemical safety. This document is intended to serve as a primary resource for researchers, offering a compilation of safety data, detailed handling precautions, and standardized experimental protocols for in vitro safety assessment.

Physicochemical Properties

Property	Value	
Chemical Formula	C10H15N3	
Molecular Weight	177.25 g/mol	
Appearance	Solid (predicted)	
Solubility	Expected to be soluble in polar organic solvents and aqueous acidic solutions.	



Hazard Identification and Classification

While a specific hazard classification for **1-Mesitylguanidine** is not yet established, data from analogous aryl guanidines, such as **1-Phenylguanidine** and **1,3-Diphenylguanidine**, suggest that it should be handled with caution. The primary hazards associated with this class of compounds include:

- Acute Oral Toxicity: Guanidine derivatives can be harmful if swallowed.[1]
- Skin Corrosion/Irritation: May cause skin irritation upon direct contact.[1][2]
- Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.[1][2]
- Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

Based on this information, **1-Mesitylguanidine** should be treated as a hazardous substance in the laboratory.

Quantitative Toxicity Data (Analogous Compounds)

The following table summarizes available acute toxicity data for structurally related guanidine compounds. It is crucial to note that these values are for reference and the specific toxicity of **1-Mesitylguanidine** may differ.

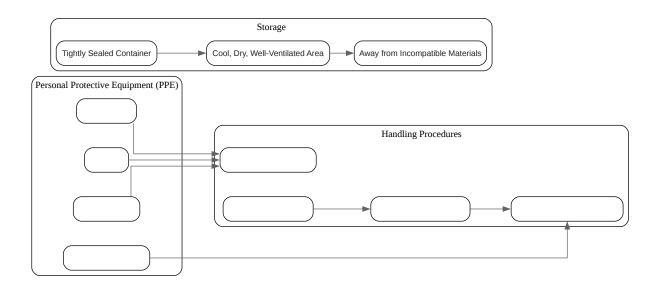


Compound	Test	Species	Route	LD50	Reference
1,3- Diphenylguan idine	LD50	Rat	Oral	323 mg/kg	[3]
1,3- Diphenylguan idine	LD50	Mouse	Oral	150 mg/kg	[3]
1,3- Diphenylguan idine	LD50	Rabbit	Oral	250 mg/kg	[3]
1,3- Diphenylguan idine	LD50	Rabbit	Skin	>794 mg/kg	[3]
Guanidine	LD50	Rat	Oral	475 mg/kg	[4]

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling **1-Mesitylguanidine** and other guanidine-based compounds.





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Standard Handling Precautions for Guanidine-Based Compounds.

Engineering Controls:

- Always handle 1-Mesitylguanidine in a properly functioning chemical fume hood to minimize inhalation exposure.
- Ensure adequate ventilation in the laboratory.

Personal Protective Equipment:

• Gloves: Wear nitrile gloves to prevent skin contact.



- Eye Protection: Chemical safety goggles are mandatory.
- Clothing: A lab coat should be worn at all times.
- Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Hygiene Measures:

- Avoid contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly after handling the compound.

Experimental Protocols for In Vitro Safety Assessment

The following are representative protocols for assessing the potential cytotoxicity and skin irritation of a novel compound like **1-Mesitylguanidine**.

Cytotoxicity Assessment: MTT Assay

This protocol provides a method to assess the effect of a compound on cell viability by measuring the metabolic activity of cultured cells.[5]

Methodology:

- Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a
 predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of 1-Mesitylguanidine in the appropriate cell
 culture medium. Replace the existing medium in the wells with the medium containing the
 test compound. Include vehicle-only controls and positive controls (e.g., a known cytotoxic
 agent).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.



- MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Skin Irritation Assessment: Reconstructed Human Epidermis (RhE) Test

This in vitro test method is a validated alternative to animal testing for assessing the skin irritation potential of chemicals.[6][7][8]

Methodology:

- Tissue Preparation: Use a commercially available reconstructed human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE). Upon receipt, precondition the tissues by placing them in a 6-well plate with fresh assay medium and incubating overnight.
- Chemical Application: Apply a defined amount of 1-Mesitylguanidine (dissolved in a suitable vehicle if solid) directly onto the surface of the tissue. Use a negative control (vehicle) and a positive control (a known skin irritant, e.g., 5% sodium dodecyl sulfate).
- Exposure and Incubation: Expose the tissues to the test chemical for a specified duration (e.g., 60 minutes). After exposure, thoroughly wash the tissues to remove the chemical.
- Post-Exposure Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
- Viability Assessment (MTT Assay): Following the post-exposure incubation, assess the tissue viability using the MTT assay as described in the cytotoxicity protocol.

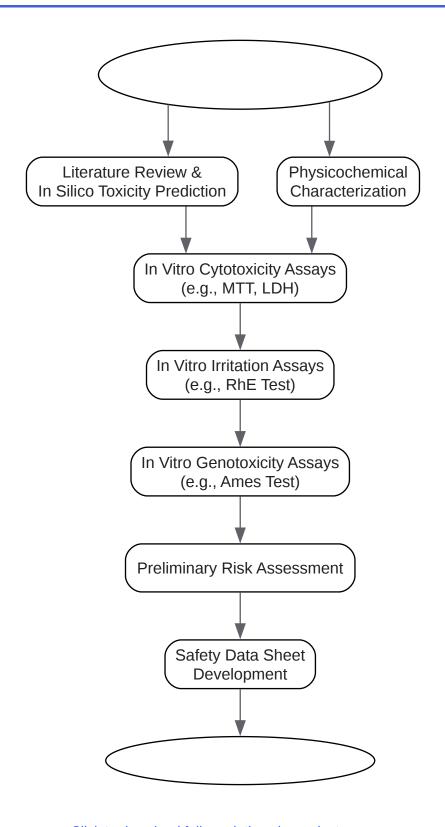


 Data Analysis: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.

Workflow for New Chemical Entity Safety Assessment

The following diagram illustrates a general workflow for the initial safety assessment of a new chemical entity like **1-Mesitylguanidine**.





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General Workflow for New Chemical Entity Safety Assessment.

Conclusion



While specific safety data for **1-Mesitylguanidine** is not currently available, a cautious approach based on the known hazards of structurally related aromatic guanidines is warranted. Researchers and drug development professionals must adhere to stringent handling procedures, including the use of appropriate personal protective equipment and engineering controls. The provided experimental protocols for in vitro cytotoxicity and skin irritation offer a robust framework for the initial safety assessment of this and other novel chemical entities, contributing to a safer research environment and the responsible development of new therapeutic agents. This guide should be used in conjunction with institutional safety policies and professional judgment.

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